Midaglizole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

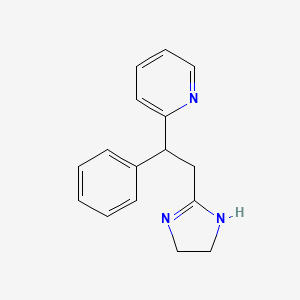

Midaglizole, also known as DG-5128, is a novel oral antidiabetic agent. It is chemically described as 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate. This compound functions primarily as an α2-adrenoceptor antagonist, which helps in reducing plasma glucose levels by stimulating insulin secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of midaglizole involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanol with pyridine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to produce this compound in bulk quantities. The compound is then subjected to rigorous quality control measures to ensure its efficacy and safety for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Midaglizole undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, particularly involving the imidazole ring.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while substitution reactions can produce different substituted imidazole compounds .

Scientific Research Applications

Midaglizole has several scientific research applications, including:

Chemistry: Used as a model compound to study α2-adrenoceptor antagonists and their effects on glucose metabolism.

Biology: Investigated for its role in modulating insulin secretion and its potential therapeutic effects on diabetes.

Medicine: Explored as a potential treatment for non-insulin-dependent diabetes mellitus (NIDDM) due to its ability to reduce plasma glucose levels and improve glucose tolerance

Mechanism of Action

Midaglizole exerts its effects primarily by antagonizing α2-adrenoceptors. This action leads to the stimulation of insulin secretion from the pancreatic islets, thereby reducing plasma glucose levels. Additionally, this compound inhibits epinephrine-induced platelet aggregation, which further contributes to its hypoglycemic effects .

Comparison with Similar Compounds

Similar Compounds

Clonidine: Another α2-adrenoceptor antagonist, but primarily used as an antihypertensive agent.

Yohimbine: An α2-adrenoceptor antagonist used for its aphrodisiac and stimulant effects.

Efaroxan: An α2-adrenoceptor antagonist with hypoglycemic properties similar to midaglizole.

Uniqueness of this compound

This compound is unique among α2-adrenoceptor antagonists due to its potent hypoglycemic effects and its ability to improve glucose tolerance without causing significant hypoglycemic symptoms. This makes it a promising candidate for the treatment of diabetes mellitus .

Biological Activity

Midaglizole, a compound classified as a benzodiazepine, has garnered attention for its diverse biological activities, particularly in the realms of sedation, anxiolysis, and muscle relaxation. This article delves into the pharmacological properties, metabolic pathways, and clinical implications of this compound, supported by relevant case studies and research findings.

This compound is characterized by a unique chemical structure that includes a fused imidazole ring, enhancing its stability compared to other benzodiazepines. It primarily acts as a central nervous system depressant by potentiating the effects of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter. This mechanism results in sedative and anxiolytic effects, making it particularly effective for inducing sleep and alleviating anxiety during surgical procedures.

Pharmacokinetics and Metabolism

The metabolic pathway of this compound involves oxidation by cytochrome P450 enzymes, notably CYP3A4. This process generates several metabolites, including 1-hydroxymidazolam, which contributes to the compound's pharmacological effects. Understanding these metabolic pathways is crucial for predicting drug interactions and ensuring safe clinical use.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Sedative Effects : It is widely used in clinical settings for its rapid onset and short duration of action, making it suitable for outpatient procedures.

- Anxiolytic Properties : The compound effectively reduces anxiety levels in patients undergoing surgical interventions.

- Muscle Relaxation : this compound's muscle relaxant properties are beneficial in various medical applications.

Comparative Analysis with Other Benzodiazepines

This compound shares structural similarities with other benzodiazepines but possesses unique attributes that differentiate it from these compounds. The following table summarizes key features of this compound in comparison to other commonly used benzodiazepines:

| Compound Name | Key Features | Unique Attributes |

|---|---|---|

| Diazepam | Long-acting sedative | Higher risk of accumulation |

| Lorazepam | Intermediate acting | More potent anxiolytic effect |

| Alprazolam | Short-acting | Rapid onset; higher potential for dependence |

| Clonazepam | Long half-life | Effective for seizure disorders |

| Temazepam | Primarily used for insomnia | Less potent anxiolytic properties |

| This compound | Short-acting | Unique fused imidazole ring enhances stability |

Intrathecal Use of Midazolam

A case study highlighted the intrathecal application of midazolam (closely related to this compound) for pain management. This study underscored the importance of preclinical safety data in guiding clinical implementation and addressing potential toxicity issues associated with spinal drug administration .

Insulin Secretion Modulation

Research involving isolated rat islets demonstrated that this compound (referred to as RX871024 in some studies) could influence insulin secretion. Specifically, it was observed that RX871024 increased insulin release under certain glucose concentrations while also exhibiting desensitization effects upon prolonged exposure . This finding suggests potential implications for diabetes management.

Safety Profile and Drug Interactions

Despite its therapeutic benefits, this compound is associated with significant side effects, including respiratory depression and potential for addiction when misused outside controlled environments. Its interactions with other drugs metabolized by cytochrome P450 enzymes necessitate careful monitoring during clinical use to avoid adverse effects .

Properties

CAS No. |

66529-17-7 |

|---|---|

Molecular Formula |

C16H17N3 |

Molecular Weight |

251.33 g/mol |

IUPAC Name |

2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine |

InChI |

InChI=1S/C16H17N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-9,14H,10-12H2,(H,18,19) |

InChI Key |

TYZQFNOLWJGHRZ-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |

Canonical SMILES |

C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |

Related CAS |

79689-25-1 (di-hydrochloride) 82631-03-6 (di-hydrochloride.sesquihydrate) 79689-25-1 (dihydrochloride salt/solvate) |

Synonyms |

2-(2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl)pyridine dihydrochloride sesquihydrate DG 5128 DG-5128 midaglizole midaglizole dihydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.